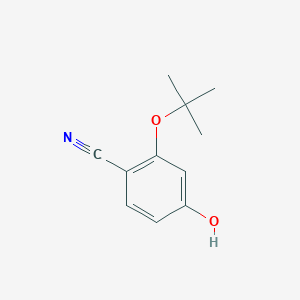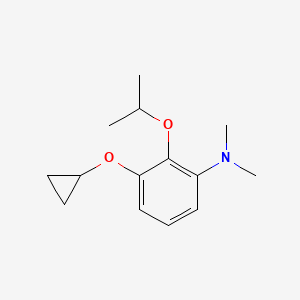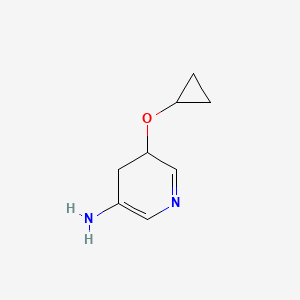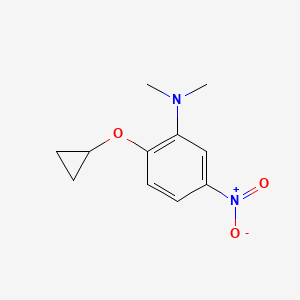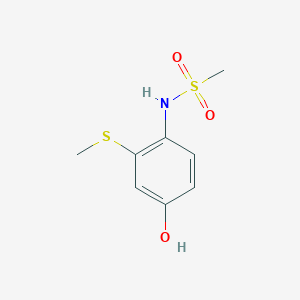
N-(4-Hydroxy-2-(methylthio)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxy-2-(methylthio)phenyl)methanesulfonamide is an organic compound with a complex structure that includes a hydroxy group, a methylthio group, and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-(methylthio)phenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxy Group:
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.
Formation of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxy-2-(methylthio)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Triethylamine, sodium hydroxide
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxy-2-(methylthio)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxy-2-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Hydroxy-2-methylphenyl)methanesulfonamide
- N-(4-Hydroxy-2-ethylthio)phenyl)methanesulfonamide
- N-(4-Hydroxy-2-(methylthio)phenyl)ethanesulfonamide
Uniqueness
N-(4-Hydroxy-2-(methylthio)phenyl)methanesulfonamide is unique due to the presence of both hydroxy and methylthio groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C8H11NO3S2 |
|---|---|
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
N-(4-hydroxy-2-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S2/c1-13-8-5-6(10)3-4-7(8)9-14(2,11)12/h3-5,9-10H,1-2H3 |
InChI-Schlüssel |
BICMGSBFQWQPDD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)O)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





